![molecular formula C15H17N3O B7565889 N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7565889.png)
N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide, also known as HPI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. HPI-1 is a selective inhibitor of the HIF-1α/p300 interaction, which has been shown to play a crucial role in the regulation of cellular response to hypoxia. In
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide selectively inhibits the interaction between HIF-1α and p300, which is essential for the transcriptional activity of HIF-1α. p300 is a coactivator that binds to HIF-1α and enhances its transcriptional activity by acetylating histones and other transcription factors. By disrupting the HIF-1α/p300 interaction, N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide reduces the transcriptional activity of HIF-1α and its downstream target genes, thereby inhibiting the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide has been shown to have potent anti-tumor activity in vitro and in vivo. In a study using a mouse model of breast cancer, treatment with N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide reduced tumor growth by 60% compared to control mice. N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition, N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide has been shown to promote angiogenesis and reduce tissue damage in animal models of ischemic diseases, suggesting its potential applications in the treatment of these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide is its selectivity for the HIF-1α/p300 interaction, which reduces the risk of off-target effects. In addition, N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide is a relatively new compound, and its safety and toxicity profile have not been fully characterized. Furthermore, N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide is a challenging compound to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide. One area of interest is the development of more potent and selective inhibitors of the HIF-1α/p300 interaction. Another area of interest is the characterization of the safety and toxicity profile of N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide, which will be essential for its clinical development. In addition, further studies are needed to explore the potential applications of N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide in the treatment of ischemic diseases, such as stroke and myocardial infarction. Finally, the combination of N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide with other cancer therapies, such as immunotherapy, may enhance its anti-tumor activity and improve patient outcomes.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide involves the reaction of 2-bromo-3-(2,3-dihydro-1H-inden-5-yl)propionic acid with 1H-imidazole-1-carboxamidine hydrochloride in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). After purification, the resulting compound is obtained as a white solid with a purity of over 99%. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide is relatively simple and can be completed in a few steps, making it an attractive target for medicinal chemists.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide has been shown to have potential applications in medical research, particularly in the field of cancer treatment. HIF-1α is a transcription factor that is upregulated in hypoxic conditions, which are commonly found in solid tumors. HIF-1α promotes the survival of cancer cells by activating genes involved in angiogenesis, glucose metabolism, and cell proliferation. Inhibition of the HIF-1α/p300 interaction by N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide has been shown to reduce tumor growth and sensitize cancer cells to chemotherapy and radiation therapy. N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide has also been shown to have potential applications in the treatment of ischemic diseases, such as stroke and myocardial infarction, by promoting angiogenesis and reducing tissue damage.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-imidazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11(18-8-7-16-10-18)15(19)17-14-6-5-12-3-2-4-13(12)9-14/h5-11H,2-4H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQDVZHVBDSFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(CCC2)C=C1)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.